N-Formyl-Met-Leu-Phe-o-fluorobenzylamide

Description

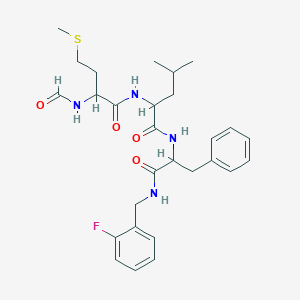

N-Formyl-Met-Leu-Phe-o-fluorobenzylamide (CAS: 112898-02-9) is a synthetic tripeptide derivative of the chemotactic peptide N-Formyl-Met-Leu-Phe (FMLP, CAS: 59880-97-6). Its molecular formula is C₂₈H₃₇FN₄O₄S, with a molecular weight of 560.7 g/mol. Structurally, it consists of three amino acid residues—methionine (Met), leucine (Leu), and phenylalanine (Phe)—linked in sequence, modified by an N-terminal formyl group and an o-fluorobenzylamide substituent at the C-terminus .

FMLP and its derivatives are well-documented agonists of formyl peptide receptors (FPRs), which play critical roles in neutrophil activation and inflammatory responses . The o-fluorobenzylamide modification enhances metabolic stability and receptor-binding specificity compared to the parent compound .

Structure

2D Structure

Properties

IUPAC Name |

N-[1-[(2-fluorophenyl)methylamino]-1-oxo-3-phenylpropan-2-yl]-2-[(2-formamido-4-methylsulfanylbutanoyl)amino]-4-methylpentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H37FN4O4S/c1-19(2)15-24(32-27(36)23(31-18-34)13-14-38-3)28(37)33-25(16-20-9-5-4-6-10-20)26(35)30-17-21-11-7-8-12-22(21)29/h4-12,18-19,23-25H,13-17H2,1-3H3,(H,30,35)(H,31,34)(H,32,36)(H,33,37) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTOZIPKEOGLEJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NCC2=CC=CC=C2F)NC(=O)C(CCSC)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H37FN4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50400955 | |

| Record name | N-Formyl-Met-Leu-Phe-o-fluorobenzylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50400955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

544.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112898-02-9 | |

| Record name | N-Formyl-Met-Leu-Phe-o-fluorobenzylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50400955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[(2-fluorophenyl)methylamino]-1-oxo-3-phenylpropan-2-yl]-2-[(2-formamido-4-methylsulfanylbutanoyl)amino]-4-methylpentanamide typically involves multi-step organic synthesis. Key steps may include:

Formation of the fluorinated aromatic amine: This can be achieved through nucleophilic aromatic substitution reactions.

Amide bond formation: Using coupling reagents such as EDCI or DCC in the presence of a base like DIPEA.

Introduction of the sulfanyl group: This might involve thiol-ene reactions or nucleophilic substitution with thiol-containing reagents.

Industrial Production Methods

Industrial production would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or mCPBA.

Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like LiAlH4 or NaBH4.

Substitution: The fluorinated aromatic ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, mCPBA.

Reducing agents: LiAlH4, NaBH4.

Coupling reagents: EDCI, DCC.

Bases: DIPEA, TEA.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Biological Activities

N-Formyl-Met-Leu-Phe-o-fluorobenzylamide is primarily recognized for its role as a potent chemoattractant for neutrophils. The compound interacts with formyl peptide receptors (FPRs) on these immune cells, triggering intracellular signaling pathways that enhance chemotaxis towards sites of inflammation or infection.

Key Mechanisms of Action

- Chemoattraction : The compound effectively directs neutrophils to areas requiring immune response, facilitating the body's defense mechanisms against pathogens.

- Receptor Interaction : It binds specifically to FPR1 and FPR2 receptors, leading to cellular activation and superoxide release, which are crucial for pathogen clearance.

Immunological Studies

This compound has been extensively studied for its implications in immune response modulation. Research indicates that it can enhance the migration of neutrophils and other immune cells to infection sites, making it a valuable tool in understanding inflammatory diseases.

Cancer Research

The compound's ability to modulate immune cell behavior has potential applications in cancer therapy. By directing immune cells to tumor sites, it may enhance the efficacy of immunotherapeutic strategies.

Drug Development

As a model compound for designing new immunomodulatory agents, this compound serves as a basis for synthesizing analogs with improved pharmacological properties.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Neutrophil Migration | Demonstrated that this compound significantly increases neutrophil migration in response to bacterial infection models. |

| Study 2 | Cancer Immunotherapy | Showed that the compound enhances the infiltration of cytotoxic T cells into tumors, suggesting its role as an adjuvant in cancer treatments. |

| Study 3 | Inflammatory Diseases | Investigated its effects on chronic inflammation models, revealing potential therapeutic benefits in conditions like rheumatoid arthritis. |

Mechanism of Action

The mechanism of action of N-[1-[(2-fluorophenyl)methylamino]-1-oxo-3-phenylpropan-2-yl]-2-[(2-formamido-4-methylsulfanylbutanoyl)amino]-4-methylpentanamide would depend on its specific biological target. Generally, it could involve:

Binding to active sites: Inhibiting enzyme activity by occupying the active site.

Receptor interaction: Modulating receptor activity by binding to receptor sites.

Pathway modulation: Affecting signaling pathways by interacting with key proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogues include derivatives with fluoro-substituted benzylamide groups or alternative ester modifications. Below is a comparative analysis:

Stability and Pharmacokinetic Profiles

| Parameter | FMLP | o-Fluorobenzylamide | p-Fluorobenzylamide | Benzyl Ester |

|---|---|---|---|---|

| Serum Half-Life (min) | 5–10 | 45–60 | 30–40 | 20–30 |

| Metabolic Stability | Low | High | Moderate | Moderate |

| Solubility (PBS, pH 7.4) | 2.1 mg/mL | 0.8 mg/mL | 1.2 mg/mL | 0.3 mg/mL |

Data indicate that fluorinated derivatives exhibit improved metabolic stability, albeit with reduced solubility. The o-fluoro variant strikes the most favorable balance, making it a candidate for in vivo studies .

Challenges in Isomer Differentiation

As seen in , fluorinated isomers (ortho, meta, para) pose analytical challenges due to nearly identical molecular weights and similar fragmentation patterns in mass spectrometry. For example, distinguishing o-fluorobenzylamide (112898-02-9) from p-fluorobenzylamide (108321-41-1) requires advanced chromatographic techniques like ultra-high-performance liquid chromatography (UHPLC) with fluorophore-specific detectors .

Biological Activity

N-Formyl-Met-Leu-Phe-o-fluorobenzylamide is a synthetic derivative of the tripeptide N-Formyl-Met-Leu-Phe (fMLP), known for its significant biological activity, particularly in immunology. This compound is primarily recognized for its role as a potent chemoattractant for neutrophils, contributing to immune responses and cell signaling.

Chemical Structure and Properties

- Molecular Formula : C₂₁H₂₅N₃O₂S

- Molecular Weight : Approximately 426.51 g/mol

- Structure : The compound features a formyl group, methionine, leucine, and phenylalanine residues along with an o-fluorobenzylamide moiety, which enhances its stability and biological activity.

This compound functions as an agonist for the formyl peptide receptor 1 (FPR1), which is predominantly expressed on neutrophils. The interaction between the compound and FPR1 initiates a series of intracellular signaling pathways that lead to:

- Chemotaxis : The directed movement of neutrophils towards sites of inflammation or infection.

- Cell Activation : Enhanced degranulation and superoxide production, critical for microbial killing.

Interaction with Neutrophils

Research indicates that this compound binds specifically to FPR1 with a dissociation constant (Ki) of approximately 38 nM, demonstrating its high affinity for this receptor . This binding triggers intracellular signaling cascades involving GTP-binding proteins that regulate various neutrophil functions, including:

- Cell Migration : Increased expression of adhesion molecules facilitating neutrophil migration to inflamed tissues.

- Reactive Oxygen Species (ROS) Production : Enhanced production of ROS necessary for pathogen clearance.

Biological Activities

The biological activities of this compound can be summarized as follows:

| Activity Type | Description |

|---|---|

| Chemotaxis | Induces neutrophil migration towards inflammatory sites. |

| Degranulation | Stimulates release of enzymes from neutrophil granules. |

| Superoxide Production | Promotes generation of reactive oxygen species. |

| Inflammatory Response Modulation | Influences cytokine release and immune cell recruitment. |

Study 1: Neutrophil Activation by fMLP Derivatives

A study investigated the effects of various fMLP derivatives, including this compound, on human neutrophils. The findings demonstrated that this compound significantly enhanced neutrophil chemotaxis and superoxide production compared to controls .

Study 2: Role in Inflammatory Diseases

Research has shown that patients with chronic inflammatory conditions exhibit altered responses to fMLP derivatives. For instance, increased receptor expression was noted in neutrophils from patients with emphysema, correlating with heightened chemotactic responses . This suggests a potential role for this compound in understanding and treating inflammatory diseases.

Q & A

Basic: What are the established protocols for synthesizing N-Formyl-Met-Leu-Phe-o-fluorobenzylamide?

The tripeptide is synthesized via Fmoc solid-phase peptide synthesis (SPPS) . Key steps include:

- Resin selection : Use Wang resin (0.3–0.6 mmol/g loading) for C-terminal carboxylate formation .

- Coupling conditions : Activate Fmoc-protected amino acids (e.g., Fmoc-Phe-OH) with HBTU/DIPEA in DMF, followed by deprotection with 20% piperidine in DMF .

- Formylation : After final deprotection, treat the peptide-resin with formic acid/acetic anhydride (1:1 v/v) for 1 hr to introduce the N-terminal formyl group .

- Cleavage : Use TFA/TIS/water (95:2.5:2.5) for 2–3 hrs to release the peptide from the resin .

Quality Control : Validate purity (>95%) via HPLC (C18 column, 0.1% TFA/acetonitrile gradient) and confirm mass accuracy with MALDI-TOF MS .

Basic: How should this compound be stored to ensure stability?

- Short-term : Store lyophilized powder at 4°C in a desiccator to prevent hydrolysis .

- Long-term : Aliquot and store at -20°C under inert gas (argon) to avoid oxidation of methionine residues. Stability exceeds 4 years under these conditions .

- Reconstitution : Use DMSO (10–50 mM stock) for solubility, followed by dilution in assay buffer (e.g., PBS). Avoid repeated freeze-thaw cycles to prevent aggregation .

Basic: What experimental assays are used to study its role in neutrophil chemotaxis?

- Boyden chamber assay : Measure neutrophil migration toward a gradient of this compound (0.1–100 nM). Use fMLP (10 nM) as a positive control .

- Calcium flux assay : Load neutrophils with Fura-2 AM (5 µM), then monitor intracellular Ca²⁺ spikes via fluorescence (340/380 nm excitation) upon ligand binding to FPR .

- Flow cytometry : Quantify receptor internalization using FITC-labeled peptide and anti-FPR antibodies .

Advanced: How can isotopic labeling (e.g., ¹³C/¹⁵N) improve structural and functional studies?

- Synthetic strategy : Incorporate ¹³C/¹⁵N-labeled amino acids (e.g., L-[¹³C₆,¹⁵N]-Met) during SPPS. Optimize coupling efficiency by adjusting reaction time/temperature .

- Applications :

- NMR spectroscopy : Resolve conformational dynamics of the peptide-receptor complex using 2D ¹H-¹³C HSQC .

- Binding kinetics : Use surface plasmon resonance (SPR) with labeled peptide to quantify FPR affinity (KD) and dissociation rates .

Advanced: How should researchers address contradictions in reported TNF-α inhibition data?

Discrepancies may arise from cell type specificity or assay conditions :

- Validation steps :

- Dose-response curves : Test 0.1–100 nM peptide in primary human neutrophils vs. immortalized cell lines (e.g., HL-60) .

- Endpoint measurement : Compare ELISA (soluble TNF-α) vs. intracellular staining (flow cytometry) to exclude secretion artifacts .

- Control experiments : Verify endotoxin-free reagents (LAL assay) and include FPR antagonists (e.g., cyclosporin H) to confirm receptor specificity .

Advanced: What strategies optimize peptide stability in long-term functional assays?

- Sequence modifications : Replace methionine with norleucine (Nle) to prevent oxidation .

- Protease inhibition : Add 1 mM PMSF or EDTA to block serine proteases and metalloproteases .

- Temperature control : Conduct assays at 25°C (vs. 37°C) to slow degradation kinetics without compromising neutrophil activity .

Advanced: How can structural analogs enhance mechanistic studies of FPR signaling?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.